molecular formula C10H14O2 B3044005 4-Ethoxy-2,5-dimethylphenol CAS No. 99172-75-5

4-Ethoxy-2,5-dimethylphenol

Cat. No. B3044005
CAS RN: 99172-75-5
M. Wt: 166.22 g/mol
InChI Key: DWKIFIWDGQIATP-UHFFFAOYSA-N
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Description

4-Ethoxy-2,5-dimethylphenol is a chemical compound that is commonly used in scientific research. This compound is also known as 4-EDMP and is a phenolic compound with a molecular formula of C10H14O2. 4-EDMP is widely used in the pharmaceutical industry due to its unique properties and potential therapeutic effects.

Scientific Research Applications

Solubility Studies

4-Ethoxy-2,5-dimethylphenol's solubility characteristics have been explored in various solvent mixtures. For instance, Domańska (1988) investigated the solubility of related compounds, 2,5-dimethylphenol and 3,4-dimethylphenol, in binary mixtures of ethyl acetate with alcohols like methanol, 1-butanol, 1-hexanol, and in hexane with 1-butanol. These studies are crucial for understanding the compound's behavior in different solvents, which is fundamental for various applications in chemistry and material science (Domańska, 1988).

Synthesis and Chemical Reactions

Wojnowski and Rodziewicz (1973) investigated the reactions of 2,6-dimethylphenol, a compound closely related to 4-Ethoxy-2,5-dimethylphenol, with ethyl alcohol and SiS2 or SiCl4, resulting in the synthesis of new ethoxy-2,6-dimethylphenoxysilanes. These types of reactions are vital for the development of new chemical compounds and materials (Wojnowski & Rodziewicz, 1973).

Environmental Degradation Studies

Li et al. (2020) focused on the degradation of 4-Chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes. While this study does not directly involve 4-Ethoxy-2,5-dimethylphenol, it provides insights into the degradation processes of structurally similar compounds, which is crucial for understanding their environmental impact and the development of effective waste treatment methods (Li et al., 2020).

Spectroscopy and Structural Dynamics

Research by Duus (1989) on 2-Ethoxycarbonylthiolane-3-thione and its derivatives using NMR spectroscopy reveals the importance of such studies in understanding the structural dynamics and properties of related compounds, including 4-Ethoxy-2,5-dimethylphenol. These insights are crucial for applications in molecular chemistry and material sciences (Duus, 1989).

Fluorescence and Phosphorescence Studies

The study of the fluorescence and phosphorescence spectra of dimethylphenols, including 2,5-dimethylphenol, by Vert et al. (1987), contributes to the understanding of the photochemical properties of these compounds. This knowledge is vital for applications in photophysics, photochemistry, and potentially in developing fluorescent materials (Vert et al., 1987).

properties

IUPAC Name

4-ethoxy-2,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKIFIWDGQIATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,5-dimethylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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